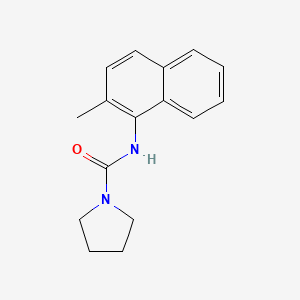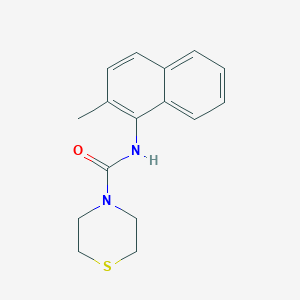![molecular formula C15H21N3OS B7630420 2-(1-Thia-4-azaspiro[5.5]undecan-4-yl)pyridine-4-carboxamide](/img/structure/B7630420.png)
2-(1-Thia-4-azaspiro[5.5]undecan-4-yl)pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Thia-4-azaspiro[5.5]undecan-4-yl)pyridine-4-carboxamide is a compound that has been widely studied for its potential applications in scientific research. This compound is a member of the spirocyclic family of compounds and has been shown to have a wide range of biochemical and physiological effects. In 5]undecan-4-yl)pyridine-4-carboxamide, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
作用機序
The mechanism of action of 2-(1-Thia-4-azaspiro[5.5]undecan-4-yl)pyridine-4-carboxamide is not fully understood. However, it is believed to act by modulating the function of ion channels in the body. This modulation can lead to a wide range of biochemical and physiological effects, including changes in cellular signaling pathways, alterations in neuronal excitability, and changes in the release of neurotransmitters.
Biochemical and Physiological Effects:
2-(1-Thia-4-azaspiro[5.5]undecan-4-yl)pyridine-4-carboxamide has been shown to have a wide range of biochemical and physiological effects. Some of the most common effects of this compound include its ability to modulate the function of ion channels, its ability to alter cellular signaling pathways, and its ability to affect neuronal excitability. Additionally, this compound has been shown to have potential anti-cancer properties, although more research is needed to fully understand its effects in this area.
実験室実験の利点と制限
One of the main advantages of using 2-(1-Thia-4-azaspiro[5.5]undecan-4-yl)pyridine-4-carboxamide in lab experiments is its ability to modulate the function of ion channels. This makes it a valuable tool for studying the function of these channels in a variety of contexts. Additionally, this compound has been shown to have potential therapeutic applications, which makes it an attractive target for drug development. However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to interpret some of its effects. Additionally, more research is needed to fully understand its potential side effects and toxicity.
将来の方向性
There are many potential future directions for research on 2-(1-Thia-4-azaspiro[5.5]undecan-4-yl)pyridine-4-carboxamide. Some of the most promising areas of research include its potential therapeutic applications, its potential anti-cancer properties, and its use as a tool for studying the function of ion channels. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects and toxicity. Overall, 2-(1-Thia-4-azaspiro[5.5]undecan-4-yl)pyridine-4-carboxamide is a compound with a wide range of potential applications in scientific research, and further study is needed to fully understand its potential.
合成法
The synthesis of 2-(1-Thia-4-azaspiro[5.5]undecan-4-yl)pyridine-4-carboxamide involves the reaction of 4-pyridinecarboxylic acid with 1-thia-4-azaspiro[5.5]undecane in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with ammonia to yield 2-(1-Thia-4-azaspiro[5.5]undecan-4-yl)pyridine-4-carboxamide. This synthesis method has been widely used and has been shown to be effective in producing high yields of the compound.
科学的研究の応用
2-(1-Thia-4-azaspiro[5.5]undecan-4-yl)pyridine-4-carboxamide has been widely studied for its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects and has been used in a variety of research applications. Some of the most common research applications for this compound include its use as a tool for studying the function of ion channels, its use as a potential therapeutic agent in the treatment of neurological disorders, and its use as a potential anti-cancer agent.
特性
IUPAC Name |
2-(1-thia-4-azaspiro[5.5]undecan-4-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS/c16-14(19)12-4-7-17-13(10-12)18-8-9-20-15(11-18)5-2-1-3-6-15/h4,7,10H,1-3,5-6,8-9,11H2,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPJTVQGVJDFKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CN(CCS2)C3=NC=CC(=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Thia-4-azaspiro[5.5]undecan-4-yl)pyridine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(2-methylphenyl)methyl]-N-[4-(oxolan-2-yl)butan-2-yl]azetidine-1-carboxamide](/img/structure/B7630350.png)



![4-Bromo-2-methyl-5-(2-oxa-7-azaspiro[4.4]nonan-7-yl)pyridazin-3-one](/img/structure/B7630363.png)

![1-[(1-Benzylpiperidin-3-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea](/img/structure/B7630401.png)
![N-(3-ethylcyclohexyl)-7-oxabicyclo[2.2.1]heptan-2-amine](/img/structure/B7630408.png)
![2-(1,3-benzothiazol-2-yl)-N-[[1-(hydroxymethyl)cyclopropyl]methyl]cyclohexane-1-carboxamide](/img/structure/B7630414.png)
![4-[(7-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol](/img/structure/B7630427.png)
![2,3,3a,4,5,6,7,7a-Octahydroindol-1-yl-[2-(ethylamino)pyridin-4-yl]methanone](/img/structure/B7630436.png)
![[1-[4-Chloro-2-[(4,5-dimethyl-1,3-oxazol-2-yl)methylamino]phenyl]piperidin-4-yl]methanol](/img/structure/B7630451.png)